molecular formula C32H20AlClN8 B1677753 Chloroaluminum phthalocyanine CAS No. 14154-42-8

Chloroaluminum phthalocyanine

Cat. No. B1677753
CAS RN: 14154-42-8
M. Wt: 578.9995
InChI Key: MNJGSPWIVHXYKF-UHFFFAOYSA-M
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Description

Chloroaluminum phthalocyanine (ClAlPc) is a photosensitizer that can be used in antimicrobial photodynamic therapy (PDTa), especially for the destruction of pathogenic microorganisms . It has been studied extensively as a photosensitizer in photodynamic therapy (PDT) and photothermal therapy (PTT) due to its high absorption of near-infrared radiation .


Synthesis Analysis

ClAlPc can be synthesized using phthalonitrile and phthalic anhydride . Solid lipid nanoparticles (SLN) loaded with ClAlPc were prepared by solvent diffusion method in aqueous system . The size of SLN loaded with ClAlPc is larger than that of the inert particle, but the zeta potential is not changed significantly with the incorporation of the drug .


Molecular Structure Analysis

The molecular structure of ClAlPc has been studied using X-ray and ultraviolet photoemission spectroscopy (XPS and UPS) . The strength of the interaction between ClAlPc and substrates like titanium dioxide clearly depends on the substrate termination and preparation .


Chemical Reactions Analysis

The chemical transformation of ClAlPc to μ-(oxo)bis(phthalocyaninato)aluminum(III), (PcAl)2O, in thin films on indium tin oxide has been studied . This transformation can proceed only in the presence of water .


Physical And Chemical Properties Analysis

ClAlPc has been found to have high hydrophobicity and self-aggregation tendency in aqueous media . The size of solid lipid nanoparticles (SLN) loaded with ClAlPc is larger than that of the inert particle, but the zeta potential is not changed significantly with the incorporation of the drug .

Scientific Research Applications

Photodynamic Therapy (PDT) Applications

Chloroaluminum phthalocyanine has been identified as an effective photosensitizer in photodynamic therapy (PDT) for treating various pathologies, including major skin diseases such as acne vulgaris, psoriasis, and cutaneous leishmaniasis. Its use in PDT leverages its ability to generate reactive oxygen species upon light activation, leading to targeted destruction of diseased cells while sparing healthy tissue (de Annunzio et al., 2019).

Organic Photovoltaic Cells

The material has also been utilized in organic photovoltaic cells as a donor, demonstrating significant promise in enhancing the efficiency of these cells, particularly in extending their response into the near-infrared spectrum. This application showcases its potential in renewable energy technologies (Bailey-Salzman et al., 2007).

Viral Inactivation

Research into the application of chloroaluminum phthalocyanine and similar compounds for the inactivation of viruses has shown promising results. These compounds can be utilized in both chemical and photodynamic methods to inactivate human and animal viruses, offering a potential pathway for treating viral infections that are resistant to conventional treatments (Lebedeva et al., 2020).

Drug Delivery Systems

The incorporation of chloroaluminum phthalocyanine into various drug delivery systems, such as nanoemulsions and nanocapsules, has been explored to improve its solubility and efficacy in medical applications. These advanced formulations can enhance the targeted delivery and photodynamic activity of chloroaluminum phthalocyanine in therapeutic applications, such as cancer treatment (Oliveira et al., 2011).

Future Directions

The use of ClAlPc in photodynamic therapy (PDT) and photothermal therapy (PTT) are promising candidates for cancer treatment . The aim of future studies is to extend these findings on halogenated phthalocyanine-based materials to practical electronic nose applications .

properties

IUPAC Name

aluminum;2,11,20,29,37,38-hexaza-39,40-diazanidanonacyclo[28.6.1.13,10.112,19.121,28.04,9.013,18.022,27.031,36]tetraconta-1,3,5,7,9,11,13,15,17,19,21(38),22,24,26,28,30(37),31,33,35-nonadecaene;chloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C32H16N8.Al.ClH/c1-2-10-18-17(9-1)25-33-26(18)38-28-21-13-5-6-14-22(21)30(35-28)40-32-24-16-8-7-15-23(24)31(36-32)39-29-20-12-4-3-11-19(20)27(34-29)37-25;;/h1-16H;;1H/q-2;+3;/p-1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LBGCRGLFTKVXDZ-UHFFFAOYSA-M
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)C3=NC4=C5C=CC=CC5=C([N-]4)N=C6C7=CC=CC=C7C(=N6)N=C8C9=CC=CC=C9C(=N8)N=C2[N-]3.[Al+3].[Cl-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C32H16AlClN8
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

575.0 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Aluminum, chloro(29H,31H-phthalocyaninato(2-)-kappaN29,kappaN30,kappaN31,kappaN32)-, (SP-5-12)-

CAS RN

14154-42-8
Record name Aluminum phthalocyanine chloride
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=14154-42-8
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Chloroaluminum phthalocyanine
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0014154428
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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